(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid.
Industrial Production Methods
On an industrial scale, the production of (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and reagents is also optimized to reduce costs and improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.
Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Borate esters.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Boronic acids are known to interact with biological molecules such as sugars and amino acids, making them useful in the development of sensors and diagnostic tools.
Medicine: Boronic acid derivatives are used in the design of enzyme inhibitors, particularly for proteases, which are important targets in the treatment of diseases such as cancer.
Industry: In the industrial sector, boronic acids are used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which (4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in organic synthesis and in the development of sensors for detecting sugars and other biological molecules. The molecular targets and pathways involved include the interaction with hydroxyl groups on sugars and amino acids, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Propylphenylboronic acid
- 4-Ethylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-tert-Butylphenylboronic acid
Uniqueness
(4’-Butyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific structural features, which include a butyl group attached to a biphenyl moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules. These features make it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in the development of specialized materials.
Properties
IUPAC Name |
[4-(4-butylphenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12,18-19H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMBSJGEAEGOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678921 |
Source
|
Record name | (4'-Butyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145413-17-8 |
Source
|
Record name | (4'-Butyl[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.